6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide
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Overview
Description
6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6-chloro-4-hydroxyquinoline with 2-methoxyethylamine in the presence of a coupling agent to form the desired carboxamide . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or pyridine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent for treating bacterial, viral, and cancerous conditions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with viral replication processes. The compound’s ability to form stable complexes with metal ions can also play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-hydroxyquinoline-3-carboxamide
- 4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide
- 6-chloro-4-hydroxyquinoline
Uniqueness
6-chloro-4-hydroxy-N-(2-methoxyethyl)quinoline-3-carboxamide stands out due to the presence of both the chloro and methoxyethyl groups, which can enhance its biological activity and specificity compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H13ClN2O3 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-19-5-4-15-13(18)10-7-16-11-3-2-8(14)6-9(11)12(10)17/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
OBLBXIUUYBRWRM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Cl |
Origin of Product |
United States |
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